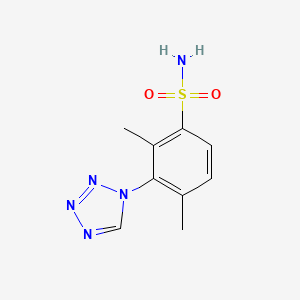

2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

説明

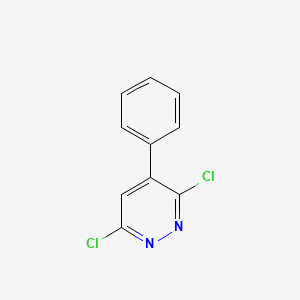

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11N5O2S . It has an average mass of 253.281 Da and a monoisotopic mass of 253.063339 Da .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . Tetrazoles are used in various applications such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The molecular structure of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide consists of a benzenesulfonamide core with two methyl groups at the 2 and 4 positions and a tetrazolyl group at the 3 position .Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives are diverse due to the nitrogen-rich conjugated structure . These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .Physical And Chemical Properties Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They are known for their high heat of formation, good thermal stability, and reduced sensitivity .科学的研究の応用

Energetic Materials and Propellants

Tetrazole-DMBS is a nitrogen-rich compound with high energy content. Researchers have explored its potential as an ingredient in energetic materials, such as propellants and explosives. The incorporation of explosophoric groups into the tetrazole skeleton enhances its energetic performance and sensitivity .

NF-κB Inhibition for Anticancer Drug Research

N-(Tetrahydroquinolin-1-yl) amide derivatives, including Tetrazole-DMBS, have been investigated as NF-κB inhibitors. These compounds hold promise in anticancer drug development .

Retinoid Nuclear Modulators

Tetrazole-DMBS derivatives exhibit properties relevant to retinoid nuclear modulators. These agents play a crucial role in treating metabolic and immunological diseases .

Neuroinflammation and Brain Disorders

Lipopolysaccharide (LPS)-induced inflammatory mediators, including Tetrazole-DMBS, may impact brain disorders where neuroinflammation involving microglial activation plays a significant role in pathogenesis .

Nucleating Agent for Conductive Films

Tetrazole-DMBS decomposition products act as nucleating agents, enhancing the conductivity of doped films. This property has implications in materials science and electronics .

Synthesis of Substituted Imidazoles

Imidazoles are essential components in various applications. Tetrazole-DMBS derivatives can be used in the regiocontrolled synthesis of substituted imidazoles, which find use in everyday products .

作用機序

Target of Action

Compounds with a similar tetrazole moiety have been known to target fungal cyp51 . CYP51, also known as 14α-demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .

Mode of Action

Compounds with a similar tetrazole moiety, such as oteseconazole, bind and inhibit cyp51 . This inhibition disrupts the formation of ergosterol, affecting the integrity of cell membranes .

Biochemical Pathways

The inhibition of cyp51 by similar compounds disrupts the ergosterol biosynthesis pathway . This disruption can lead to downstream effects such as compromised cell membrane integrity and potential cell lysis .

Pharmacokinetics

Compounds with a similar tetrazole moiety are known to have a more appreciative pharmacokinetic profile .

Result of Action

The inhibition of cyp51 by similar compounds can lead to compromised cell membrane integrity and potential cell lysis .

Action Environment

It is known that the in situ hydrolysis reactions can significantly affect the assembly processes of similar compounds .

将来の方向性

Tetrazole derivatives have been the focus of considerable research due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

特性

IUPAC Name |

2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJQVRYHPUISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)